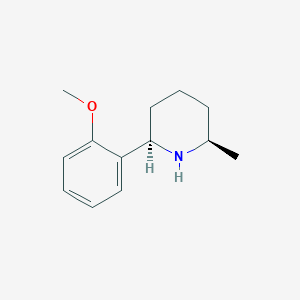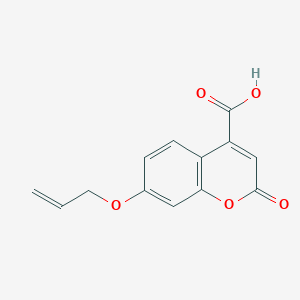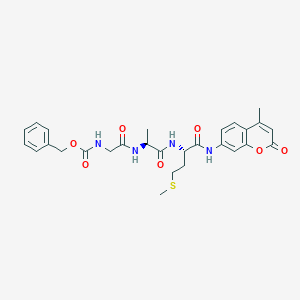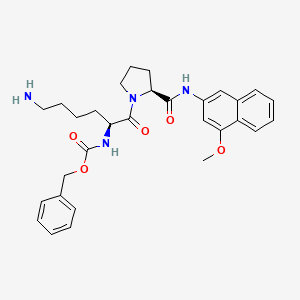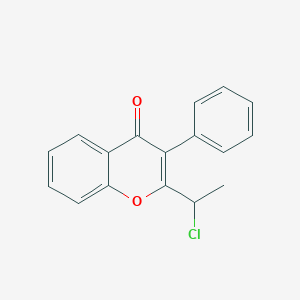
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one
Übersicht
Beschreibung
2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one, also known as 2-chloroethyl-3-phenylchromone, is a synthetic compound with a wide range of applications in scientific research. It has been used in the field of organic chemistry, pharmacology, and biochemistry, and has been studied for its potential to be used in a variety of medical treatments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Supramolecular Structure and Synthesis: Compounds similar to 2-(1-chloroethyl)-3-phenyl-4H-chromen-4-one, like 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones, have been synthesized and analyzed for their molecular and supramolecular structures. These structures are characterized by interactions like π-stacking, crucial for understanding the compound's properties (Padilla-Martínez et al., 2011).
Natural Product Isolation and Characterization
- Isolation from Natural Sources: New chromone derivatives have been isolated from sources like Chinese eaglewood, showcasing the compound's natural occurrence and potential for various applications (Dai et al., 2010).
Methodological Advancements
- Efficient Synthesis Methods: Researchers have developed efficient methods for synthesizing chromene derivatives, highlighting advancements in chemical synthesis techniques that are vital for the production and study of these compounds (Khalilzadeh et al., 2011).
Biological Activities
- Antimicrobial and Antioxidant Activities: Certain chromen-4H-ones and their derivatives have been synthesized and screened for antimicrobial and antioxidant activities, indicating potential therapeutic applications (Hatzade et al., 2008).
Pharmaceutical Synthesis
- Synthesis of Pharmaceutical Compounds: Chromen-2-one derivatives have been used in the synthesis of pharmaceuticals like Warfarin, demonstrating their role as key intermediates in drug synthesis (Alonzi et al., 2014).
Materials Science Applications
- Photophysical Properties for Material Sciences: The synthesis and study of chromen-2-one derivatives for their photophysical properties indicate potential applications in materials science, particularly in the development of fluorescent materials (Shimasaki et al., 2021).
Catalytic Applications
- Catalysis and Reaction Mechanisms: The compound and its derivatives have been used to study various reaction mechanisms and catalytic processes, contributing to the field of organic chemistry (Rao et al., 2014).
Eigenschaften
IUPAC Name |
2-(1-chloroethyl)-3-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClO2/c1-11(18)17-15(12-7-3-2-4-8-12)16(19)13-9-5-6-10-14(13)20-17/h2-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYUTTLKVHYHPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=O)C2=CC=CC=C2O1)C3=CC=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



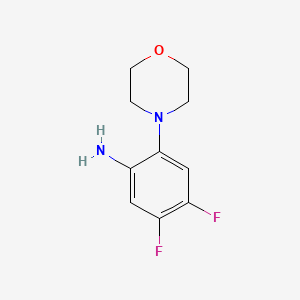
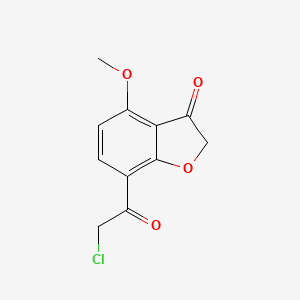
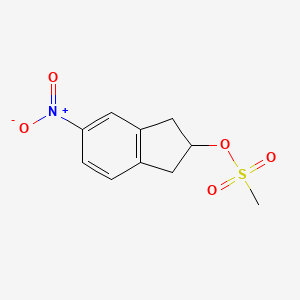

![1,2-Pyrrolidinedicarboxylic acid, 4-[{triphenylmethyl}thio]-,2-methyl 1-[{4-nitrophenyl}methyl]ester, (2S,4S)-](/img/structure/B1434641.png)

![5-[(S)-1-Amino-3-(methylthio)propyl]-2H-tetrazole](/img/structure/B1434644.png)

